molecular formula C10H14N2O6 B119499 [1',2',3',4',5'-13C5]ribothymidine CAS No. 159496-17-0

[1',2',3',4',5'-13C5]ribothymidine

Cat. No.: B119499
CAS No.: 159496-17-0
M. Wt: 263.19 g/mol
InChI Key: DWRXFEITVBNRMK-CDHKJADTSA-N
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Description

[1’,2’,3’,4’,5’-13C5]ribothymidine: is a stable isotope-labeled compound, specifically a form of ribothymidine where the carbon atoms at positions 1’, 2’, 3’, 4’, and 5’ are replaced with the carbon-13 isotope. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1’,2’,3’,4’,5’-13C5]ribothymidine typically involves the incorporation of carbon-13 labeled precursors into the ribothymidine structure. The process often starts with the synthesis of labeled ribose, which is then converted into the labeled nucleoside. The reaction conditions usually involve:

    Protection and Deprotection Steps: Protecting groups are used to shield reactive hydroxyl groups during the synthesis.

    Glycosylation: The labeled ribose is glycosylated with thymine to form the nucleoside.

    Purification: The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of [1’,2’,3’,4’,5’-13C5]ribothymidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving automated synthesis and large-scale purification techniques .

Chemical Reactions Analysis

Types of Reactions

[1’,2’,3’,4’,5’-13C5]ribothymidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups in the thymine moiety can be reduced to form hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ribothymidine ketones, while reduction can produce ribothymidine alcohols .

Scientific Research Applications

Chemistry

In chemistry, [1’,2’,3’,4’,5’-13C5]ribothymidine is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of nucleic acids and their interactions with proteins.

Biology

In biological research, this compound is used to investigate metabolic pathways involving nucleosides and nucleotides. It helps in understanding the biosynthesis and degradation of nucleic acids.

Medicine

In medical research, [1’,2’,3’,4’,5’-13C5]ribothymidine is used in studies related to cancer and other diseases where nucleoside metabolism is altered. It aids in the development of diagnostic tools and therapeutic strategies.

Industry

In the industrial sector, this compound is used in the production of labeled nucleotides for various applications, including the development of new drugs and diagnostic agents.

Mechanism of Action

The mechanism of action of [1’,2’,3’,4’,5’-13C5]ribothymidine involves its incorporation into nucleic acids. The labeled carbon atoms allow researchers to track the compound using NMR spectroscopy, providing insights into the molecular interactions and pathways involved. The primary molecular targets are nucleic acids and the enzymes involved in their metabolism.

Comparison with Similar Compounds

Similar Compounds

  • [1’,2’,3’,4’,5’-13C5]uridine
  • [1’,2’,3’,4’,5’-13C5]cytidine
  • [1’,2’,3’,4’,5’-13C5]adenosine

Uniqueness

Compared to other labeled nucleosides, [1’,2’,3’,4’,5’-13C5]ribothymidine is unique due to its specific labeling pattern and its use in studying thymine-containing nucleic acids. This makes it particularly valuable in research focused on DNA and its interactions.

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i3+1,5+1,6+1,7+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRXFEITVBNRMK-CDHKJADTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473233
Record name CTK8F2336
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159496-17-0
Record name CTK8F2336
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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